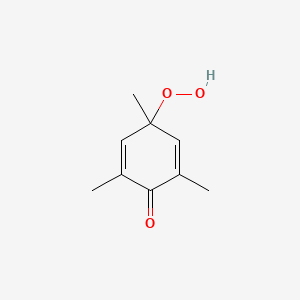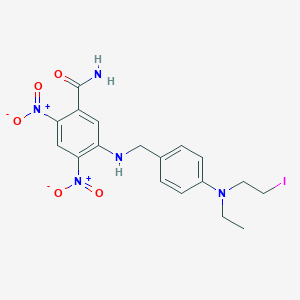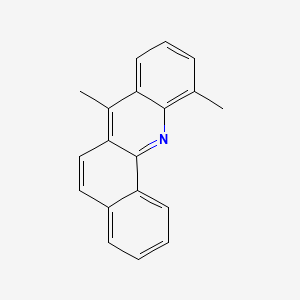![molecular formula C12H10N2O5S B14674475 3-[2-(2-Hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1-sulfonic acid CAS No. 37672-53-0](/img/structure/B14674475.png)
3-[2-(2-Hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1-sulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,4-dihydroxy-phenylazo)-benzenesulfonic acid is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. This compound is known for its vibrant color and is often used in textile and food industries as a dye.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-dihydroxy-phenylazo)-benzenesulfonic acid typically involves the diazotization of 2,4-dihydroxyaniline followed by coupling with benzenesulfonic acid. The reaction conditions generally include maintaining a low temperature to stabilize the diazonium salt formed during diazotization. The process can be summarized as follows:
Diazotization: 2,4-dihydroxyaniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with benzenesulfonic acid in an alkaline medium to yield 3-(2,4-dihydroxy-phenylazo)-benzenesulfonic acid.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.
化学反応の分析
Types of Reactions
3-(2,4-dihydroxy-phenylazo)-benzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group (N=N) can lead to the formation of corresponding amines.
Substitution: The hydroxyl groups can participate in electrophilic substitution reactions, such as sulfonation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) or catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions often require acidic or basic conditions depending on the nature of the substituent.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
3-(2,4-dihydroxy-phenylazo)-benzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in analytical chemistry for the detection of metal ions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used as a dye in textile and food industries due to its vibrant color and stability.
作用機序
The mechanism of action of 3-(2,4-dihydroxy-phenylazo)-benzenesulfonic acid primarily involves its ability to form stable complexes with various substrates. The azo group (N=N) can participate in coordination with metal ions, while the hydroxyl and sulfonic acid groups enhance its solubility and reactivity. These properties make it an effective dye and a useful reagent in various chemical and biological applications.
類似化合物との比較
Similar Compounds
4-(2,4-dihydroxy-phenylazo)-5-hydroxy-naphthalene-2,7-disulfonic acid: Another azo dye with similar applications but different structural properties.
2-(2,4-dihydroxy-phenylazo)-benzoic acid: A structurally similar compound with different functional groups affecting its reactivity and applications.
Uniqueness
3-(2,4-dihydroxy-phenylazo)-benzenesulfonic acid is unique due to its specific combination of functional groups, which confer distinct solubility, stability, and reactivity properties. These characteristics make it particularly suitable for use as a dye and in various analytical applications.
特性
CAS番号 |
37672-53-0 |
|---|---|
分子式 |
C12H10N2O5S |
分子量 |
294.29 g/mol |
IUPAC名 |
3-[(2,4-dihydroxyphenyl)diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/C12H10N2O5S/c15-9-4-5-11(12(16)7-9)14-13-8-2-1-3-10(6-8)20(17,18)19/h1-7,15-16H,(H,17,18,19) |
InChIキー |
IZGCZCWMOVQERF-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)S(=O)(=O)O)N=NC2=C(C=C(C=C2)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Bicyclo[6.2.0]deca-2,4,6-triene](/img/structure/B14674434.png)

![4-[(Z)-2-(1H-benzimidazol-2-yl)ethenyl]-N,N-diethylaniline](/img/structure/B14674444.png)





